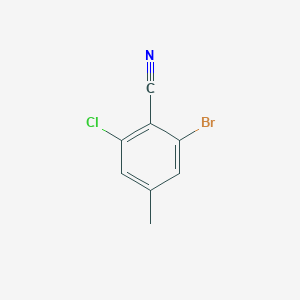

2-Bromo-6-chloro-4-methylbenzonitrile

描述

Significance of Halogenated Nitriles in Contemporary Organic Synthesis

The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and ketones. researchgate.net Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring, often directing the course of subsequent chemical transformations. nih.gov The presence of halogen atoms further enhances the synthetic utility of these molecules. Halogens can act as leaving groups in nucleophilic aromatic substitution reactions and are particularly amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. nih.govuzh.chnih.gov This dual functionality allows for the sequential and regioselective introduction of diverse substituents, enabling the rapid assembly of complex molecular scaffolds.

Contextualization of 2-Bromo-6-chloro-4-methylbenzonitrile (B6283987) within Aromatic Building Block Chemistry

This compound, with its distinct substitution pattern, is a prime example of a multifunctional aromatic building block. The presence of two different halogen atoms, bromine and chlorine, at the ortho-positions to the nitrile group offers the potential for differential reactivity. This allows for selective functionalization at one position while leaving the other halogen intact for subsequent transformations. The methyl group at the para-position, an electron-donating group, can also influence the electronic properties and reactivity of the aromatic ring. This trisubstituted benzonitrile (B105546) is thus a valuable intermediate for the synthesis of highly substituted aromatic compounds, which are key components in pharmaceuticals, agrochemicals, and materials science.

Overview of Prior Research on Related Halogenated Benzonitriles

While specific research on this compound is not extensively documented in publicly available literature, a wealth of research on related halogenated benzonitriles underscores the importance of this class of compounds. For instance, compounds like 2-bromo-4-methylbenzonitrile (B184184) have been utilized as intermediates in the synthesis of phthalocyanine (B1677752) dyes, which have applications in photoredox reactions and photodynamic cancer therapy. nih.gov The synthesis of such compounds is often achieved through methods like the Sandmeyer reaction, where an aromatic amine is converted to a nitrile via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com

Furthermore, studies on dihalogenated benzonitriles have demonstrated their utility in the synthesis of biologically active molecules. The differential reactivity of various halogens in cross-coupling reactions is a well-established principle that allows for selective bond formation. Generally, the reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, enabling chemists to selectively react one halogen over another in a dihalogenated substrate. This principle is fundamental to the potential applications of this compound in multi-step synthetic sequences.

Interactive Data Table for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 135340-79-3 |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Structure

3D Structure

属性

分子式 |

C8H5BrClN |

|---|---|

分子量 |

230.49 g/mol |

IUPAC 名称 |

2-bromo-6-chloro-4-methylbenzonitrile |

InChI |

InChI=1S/C8H5BrClN/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 |

InChI 键 |

HZIYYMOYABJDSF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)Br)C#N)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Chloro 4 Methylbenzonitrile

Precursor Functionalization and Regioselective Transformations

The cornerstone of synthesizing 2-bromo-6-chloro-4-methylbenzonitrile (B6283987) lies in the strategic construction of a suitably functionalized aromatic precursor. This typically involves the use of substituted toluene (B28343) derivatives as starting materials and the application of regioselective halogenation protocols.

Strategies for ortho- and para-Substituted Toluene Derivatives as Starting Materials

The synthetic pathway often commences with a readily available toluene derivative. The methyl group in toluene is an ortho-, para-director for electrophilic aromatic substitution reactions. This inherent directing effect is a key consideration in the design of the synthesis. A common and effective precursor for the target molecule is 4-methylaniline (p-toluidine). The amino group is a strong activating group and also an ortho-, para-director. This electronic property is exploited to direct incoming electrophiles (halogens) to the positions ortho to the amino group, which correspond to the desired C2 and C6 positions of the final product.

The general strategy involves the sequential or simultaneous halogenation of 4-methylaniline to introduce bromine and chlorine atoms at the 2 and 6 positions. The resulting 2-bromo-6-chloro-4-methylaniline (B172984) then serves as the immediate precursor for the introduction of the nitrile group.

Halogenation Protocols for Selective Bromination and Chlorination of Aromatic Systems

Achieving the specific 2-bromo-6-chloro substitution pattern on the 4-methylaniline scaffold requires careful selection of halogenating agents and reaction conditions to control regioselectivity.

One plausible approach involves a stepwise halogenation. For instance, the bromination of 4-methylaniline can be achieved first, followed by chlorination. The amino group's strong activating nature facilitates electrophilic substitution at the ortho positions. The introduction of the first halogen atom will slightly deactivate the ring, but the second halogenation at the remaining ortho position is still feasible.

Alternatively, simultaneous introduction of both halogens can be explored, although controlling the formation of the desired mixed dihalogenated product over di-brominated or di-chlorinated byproducts can be challenging.

Copper(II) halides have been shown to be effective reagents for the regioselective halogenation of unprotected anilines. For example, CuCl2 and CuBr2 can be used for chlorination and bromination, respectively, often yielding the para-substituted product as the major isomer. researchgate.netnih.gov However, in the case of p-toluidine (B81030), where the para position is blocked by the methyl group, halogenation is directed to the ortho positions. Studies on the halogenation of 2-methylaniline have demonstrated high yields for para-chlorination and para-bromination. researchgate.netnih.gov By extension, for 4-methylaniline, the ortho positions are the most activated sites for electrophilic attack.

A documented synthesis of 2,6-dibromo-4-methylaniline (B181599) from p-toluidine utilizes N-bromosuccinimide (NBS) in chloroform, resulting in a 75% yield of the desired product along with a 20% yield of the mono-brominated product. This demonstrates the feasibility of dihalogenation at the ortho positions.

| Starting Material | Reagent | Product | Yield |

| p-Toluidine | N-Bromosuccinimide (NBS) | 2,6-Dibromo-4-methylaniline | 75% |

| p-Toluidine | N-Bromosuccinimide (NBS) | 2-Bromo-4-methylaniline (B145976) | 20% |

This table illustrates the outcome of the bromination of p-toluidine with N-bromosuccinimide, highlighting the formation of the di-brominated product as the major component.

A similar strategy can be envisioned for the synthesis of 2-bromo-6-chloro-4-methylaniline, potentially by first brominating 4-methylaniline to 2-bromo-4-methylaniline and then subjecting it to a regioselective chlorination.

Nitrile Group Introduction and Conversion Techniques

Once the 2-bromo-6-chloro-4-methylaniline precursor is obtained, the next critical step is the introduction of the nitrile group. This is typically achieved by converting the amino group into a diazonium salt, which is then displaced by a cyanide nucleophile.

Sandmeyer Reaction Variants for Cyano Group Formation

The Sandmeyer reaction is a classic and widely used method for converting an aromatic amino group into a variety of functionalities, including a cyano group. wikipedia.orgvedantu.combyjus.com The reaction proceeds in two main stages:

Diazotization : The primary aromatic amine, in this case, 2-bromo-6-chloro-4-methylaniline, is treated with a source of nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (Ar-N2+). vedantu.com

Cyanation : The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the displacement of the dinitrogen gas (N2) and the introduction of the cyano group onto the aromatic ring. wikipedia.orgbyjus.com

The Sandmeyer reaction is known for its broad applicability and tolerance to various functional groups on the aromatic ring. scienceinfo.com For the synthesis of this compound, the diazotization of 2-bromo-6-chloro-4-methylaniline would be followed by the addition of the diazonium salt solution to a solution of CuCN.

A similar procedure has been documented for the synthesis of 2-bromo-4-methylbenzonitrile (B184184) from 3-bromo-4-aminotoluene, where the diazonium salt was added to a heated mixture of copper(I) cyanide and potassium cyanide.

Alternative Cyano Group Introduction Methodologies (e.g., Palladium-Catalyzed Cyanation)

While the Sandmeyer reaction is a robust method, alternative techniques, particularly those catalyzed by palladium, have emerged as powerful tools for the introduction of the cyano group. Palladium-catalyzed cyanation reactions offer several advantages, including milder reaction conditions, higher functional group tolerance, and often higher yields. organic-chemistry.org

In this approach, an aryl halide is coupled with a cyanide source in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the conversion of the amino group of the precursor to a halogen (e.g., iodine) via a Sandmeyer reaction, followed by palladium-catalyzed cyanation.

Various cyanide sources can be employed, with zinc cyanide (Zn(CN)2) and potassium hexacyanoferrate(II) (K4[Fe(CN)6]) being common choices due to their lower toxicity compared to alkali metal cyanides. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle.

| Cyanide Source | Catalyst System | Substrate Scope |

| Zinc Cyanide (Zn(CN)2) | Palladium precatalyst with phosphine ligands | (Hetero)aryl halides and triflates |

| Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]) | Palladacycle catalysts | (Hetero)aryl chlorides and bromides |

This table summarizes common cyanide sources and catalyst systems used in palladium-catalyzed cyanation reactions.

Mechanistic Insights into Key Synthetic Steps

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The key steps involve:

A single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of dinitrogen gas.

The aryl radical then abstracts a cyanide group from a copper(II) cyanide species, forming the final benzonitrile (B105546) product and regenerating the copper(I) catalyst. byjus.com

The detection of biaryl byproducts in Sandmeyer reactions provides evidence for the existence of the aryl radical intermediate. wikipedia.org

Palladium-catalyzed cyanation, on the other hand, proceeds through a well-established catalytic cycle involving:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation : The cyanide group is transferred from the cyanide source (e.g., Zn(CN)2) to the palladium center, displacing the halide.

Reductive Elimination : The aryl group and the cyanide group are eliminated from the palladium center, forming the C-C bond of the benzonitrile product and regenerating the palladium(0) catalyst.

Kinetic studies have shown that for some palladium-catalyzed cyanation reactions, the reductive elimination step can be rate-limiting. nih.gov The steric and electronic properties of the substituents on the aryl halide can significantly influence the rates of these steps. For a sterically hindered substrate like a 2,6-dihalo-4-methylaryl derivative, the oxidative addition and reductive elimination steps may be slower, requiring careful optimization of the catalyst, ligand, and reaction conditions.

Electrophilic and Nucleophilic Substitution Mechanisms in Halogenated Aromatic Nitrile Synthesis

The synthesis of polysubstituted aromatic compounds such as this compound is a multi-step process that relies on fundamental reaction mechanisms in organic chemistry, primarily electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) is crucial for the introduction of halogen atoms onto the aromatic ring. masterorganicchemistry.com In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The mechanism generally proceeds in three stages: activation of the electrophile, attack by the aromatic ring, and deprotonation to restore aromaticity. masterorganicchemistry.com For halogenation, a Lewis acid catalyst is often required to "activate" the halogen (e.g., Br₂ or Cl₂), making it a more potent electrophile. masterorganicchemistry.commasterorganicchemistry.com The aromatic ring then attacks this activated electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org Finally, a weak base removes a proton from the carbon atom bearing the new substituent, collapsing the intermediate and regenerating the stable aromatic ring. libretexts.orgmasterorganicchemistry.com The existing substituents on the aromatic ring significantly influence the rate and regioselectivity of the reaction, directing incoming electrophiles to specific positions (ortho, para, or meta). ijrar.org

Nucleophilic Aromatic Substitution (SNAr) is a key mechanism for introducing the nitrile (-CN) group, especially when replacing a halogen on an activated aromatic ring. numberanalytics.comnumberanalytics.com Unlike nucleophilic substitution on alkyl halides, the SNAr mechanism typically involves a two-step addition-elimination pathway. numberanalytics.com The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. numberanalytics.com The nitrile group itself is electron-withdrawing and can activate the ring. numberanalytics.com The reaction begins with the attack of a nucleophile (like the cyanide ion) on the carbon atom bearing a leaving group (such as a halogen). This forms a resonance-stabilized anionic intermediate called a Meisenheimer complex. numberanalytics.com In the subsequent, typically rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. numberanalytics.com

Classic named reactions for synthesizing aromatic nitriles often employ these principles. The Sandmeyer reaction , for instance, involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the nitrile group. numberanalytics.com This is a common method for producing aryl nitriles from anilines. numberanalytics.comchemicalbook.com Another traditional method is the Rosenmund-von Braun reaction , which involves the reaction of an aryl halide with copper(I) cyanide, often in a polar aprotic solvent like DMF or DMSO, to produce the corresponding aryl nitrile. numberanalytics.comgoogle.com

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and purity. While specific optimization studies for this exact compound are not extensively detailed, the principles can be derived from synthetic procedures for structurally similar halogenated aromatic nitriles. Key parameters that are typically manipulated include the choice of starting materials, catalysts, solvents, temperature, and reactant stoichiometry.

The Sandmeyer reaction is a frequently utilized method for the synthesis of halogenated benzonitriles, starting from the corresponding substituted anilines. chemicalbook.comnih.govresearchgate.net The optimization of this multi-step process involves controlling the temperature during diazotization and the subsequent cyanation step. For example, in the synthesis of 2-bromo-4-methylbenzonitrile from 3-bromo-4-aminotoluene, the initial diazotization is conducted at low temperatures (273-278 K) to ensure the stability of the diazonium salt. nih.govresearchgate.net The subsequent reaction with a copper(I) cyanide and potassium cyanide mixture is then performed at an elevated temperature (333 K). nih.govresearchgate.net

The choice of catalyst and cyanide source is also critical. Copper(I) salts, such as CuCN or CuBr, are essential in both Sandmeyer and Rosenmund-von Braun reactions. numberanalytics.comchemicalbook.com Patent literature describes processes where the molar ratios of cuprous cyanide and an alkali cyanide to the aromatic halide are carefully controlled to improve efficiency. google.com For instance, reacting an aromatic halide with 0.1 to 0.99 mol of cuprous cyanide and 0.1 to 2.0 mol of an alkali cyanide per mole of the halide in a polar aprotic solvent is a described method. google.com

Solvent selection plays a significant role in reaction rate and yield. Polar aprotic solvents are often preferred for cyanation reactions involving aryl halides. google.com The reaction temperature is another crucial variable that must be optimized. In the ammoxidation of p-bromotoluene to produce p-bromobenzonitrile, the reaction temperature is maintained within a specific range (380-440 °C); temperatures below this range lead to low conversion, while higher temperatures can cause an increase in undesired oxidation byproducts. google.com

The following table summarizes reaction parameters from the synthesis of various halogenated benzonitriles, illustrating the range of conditions employed to optimize yields for these types of compounds.

| Product | Starting Material | Key Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-4-methylbenzonitrile | 3-Bromo-4-aminotoluene | HCl, NaNO₂, Cu(I)cyanide, KCN | Water | 273-278 K (diazotization); 333 K (cyanation) | Not specified | nih.govresearchgate.net |

| 4-Bromo-2-chlorobenzonitrile | 4-Amino-2-chlorobenzonitrile | HCl, NaNO₂, CuBr | Water | 0-5 °C (diazotization); 0-20 °C (bromination) | 72-75% | chemicalbook.com |

| 2-Bromo-4-hydroxybenzonitrile | 2-Bromo-4-methoxybenzonitrile | BBr₃ | Dichloromethane (DCM) | 50 °C | 75% | chemicalbook.com |

| 2-Bromo-4-nitrobenzonitrile | 2-Bromo-4-nitrobenzoic acid | Methanesulphonamide, PCl₅ | Neat (no solvent) | Raised to 185 °C | 91% | google.com |

Elucidation of Reactivity and Transformation Pathways of 2 Bromo 6 Chloro 4 Methylbenzonitrile

Reactivity of Aromatic Halogen Substituents in 2-Bromo-6-chloro-4-methylbenzonitrile (B6283987)

The chemical behavior of this compound is largely dictated by its three key functional groups: a bromine atom, a chlorine atom, and a nitrile group, all attached to a toluene-based aromatic ring. The bromine and chlorine substituents, being halogens, are pivotal to the molecule's participation in a variety of substitution and coupling reactions. Their reactivity is influenced by their position on the ring relative to each other and to the electron-withdrawing nitrile group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not involve SN1 or SN2 pathways. Instead, it typically proceeds via a two-step addition-elimination mechanism. youtube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the potent electron-withdrawing nitrile (-CN) group is para to the chlorine atom and meta to the bromine atom. This specific orientation significantly activates the C-Cl bond towards nucleophilic attack.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitrile group, which stabilizes it. libretexts.orgyoutube.com The subsequent departure of the leaving group (chloride ion) restores the aromaticity of the ring.

Due to the para-positioning of the nitrile group, the chlorine atom is significantly more susceptible to SNAr than the bromine atom. A nucleophile will preferentially attack the carbon attached to the chlorine.

Table 1: Regioselectivity in SNAr Reactions

| Attacked Position | Leaving Group | Activating Group Position | Relative Reactivity | Product Type |

|---|---|---|---|---|

| C-Cl | Chlorine | Nitrile (para) | High | Substitution of Chlorine |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling of Bromine and Chlorine)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used reaction to form C-C bonds between an organohalide and an organoboron compound. nih.gov

In molecules containing multiple halogen substituents, such as this compound, selective coupling can often be achieved. The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle generally follows the order C-I > C-Br > C-Cl. This difference in reactivity is due to the decreasing bond dissociation energy down the halogen group.

Consequently, it is possible to selectively perform a Suzuki-Miyaura coupling at the C-Br bond while leaving the C-Cl bond intact by carefully choosing the reaction conditions (catalyst, ligand, base, and temperature). The reaction with the C-Br bond can proceed under milder conditions. To achieve a second coupling at the C-Cl bond, more forcing conditions, such as a more electron-rich catalyst system and higher temperatures, would be required. nih.gov

Table 2: Selective Suzuki-Miyaura Coupling Conditions

| Target Bond | Catalyst/Ligand System | Base | Temperature | Expected Outcome |

|---|---|---|---|---|

| C-Br (Mono-coupling) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃ | Moderate (e.g., 80 °C) | Selective substitution of bromine |

Reductive Dehalogenation Processes

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or the use of stoichiometric reducing agents.

Similar to cross-coupling reactions, selectivity in reductive dehalogenation is possible due to the differential reactivity of the C-Br and C-Cl bonds. The weaker C-Br bond is more readily cleaved than the stronger C-Cl bond.

Catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) can be controlled to selectively remove the bromine atom. Under mild conditions, the primary product would be 2-chloro-4-methylbenzonitrile. Complete dehalogenation to form 4-methylbenzonitrile would necessitate more vigorous reaction conditions.

Table 3: Selectivity in Reductive Dehalogenation

| Reaction | Reagents | Conditions | Primary Product |

|---|---|---|---|

| Mono-dehalogenation | Pd/C, H₂ (1 atm) | Room Temperature | 2-chloro-4-methylbenzonitrile |

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, primarily through reduction or hydrolysis.

Reductive Conversion of the Nitrile Group to Amine Derivatives

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative in this case) using various reducing agents. This transformation is a valuable synthetic route for introducing an aminomethyl group.

Common and effective methods for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent followed by an aqueous workup.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Raney Nickel is a common catalyst for this purpose, often requiring high pressure and temperature. Other catalysts like rhodium on alumina (B75360) can also be effective.

Borane (BH₃): Borane complexes, such as BH₃·THF, can also reduce nitriles to primary amines under relatively mild conditions.

In all these cases, the product of the reduction of this compound would be (2-bromo-6-chloro-4-methylphenyl)methanamine.

Table 4: Reagents for Nitrile Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| LiAlH₄ | Diethyl ether, THF | Reflux, then H₂O workup | (2-bromo-6-chloro-4-methylphenyl)methanamine |

| H₂ / Raney Ni | Ethanol, Methanol | High Pressure, Elevated Temp. | (2-bromo-6-chloro-4-methylphenyl)methanamine |

Hydrolytic Stability and Hydrolysis Product Analysis

Nitriles are generally stable under neutral aqueous conditions but can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically with heating. The hydrolysis proceeds through an amide intermediate (2-bromo-6-chloro-4-methylbenzamide), which is then further hydrolyzed to the corresponding carboxylic acid.

Acid-catalyzed hydrolysis: This is typically performed by heating the nitrile in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The nitrogen atom is protonated, making the carbon atom more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: This involves heating the nitrile with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion attacks the electrophilic carbon of the nitrile. The reaction initially produces the carboxylate salt, which must be neutralized with acid in a separate step to yield the final carboxylic acid.

The final product of the complete hydrolysis of this compound is 2-bromo-6-chloro-4-methylbenzoic acid.

Derivatization to Complex Organic Structures

The strategic placement of bromo, chloro, methyl, and nitrile functionalities on the benzene (B151609) ring makes this compound a versatile precursor for the synthesis of more complex molecular architectures. The differential reactivity of the halogen atoms and the synthetic utility of the nitrile group provide multiple avenues for elaboration. This section explores its transformation into valuable heterocyclic systems and specialized organic materials.

Formation of Specialized Dyes and Pigments for Non-Biological Applications

Halogenated and nitrile-substituted aromatic compounds are important intermediates in the synthesis of high-performance pigments and dyes. Their inclusion often enhances properties such as thermal stability, lightfastness, and chemical resistance.

Phthalocyanine (B1677752) Pigments:

Derivatives of 2-bromo-4-methylbenzonitrile (B184184) serve as key intermediates in the synthesis of phthalocyanine dyes. nih.govresearchgate.net Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as robust blue and green pigments in inks, coatings, and plastics. The synthesis typically involves the tetramerization of phthalonitrile (B49051) derivatives.

Following this established methodology, this compound could be envisioned as a precursor for highly halogenated phthalocyanines. The synthesis would proceed via a cyclotetramerization reaction, often catalyzed by a metal salt, where four molecules of the substituted benzonitrile (B105546) condense to form the macrocyclic structure. The presence of both bromine and chlorine atoms in the final pigment structure is expected to impart enhanced stability and specific chromatic properties.

Table 2: Proposed Synthesis of a Halogenated Phthalocyanine Pigment

| Precursor | Reaction Type | Key Features | Resulting Product Class |

| This compound | Metal-catalyzed cyclotetramerization | Condensation of four phthalonitrile units | Highly halogenated metal-complexed phthalocyanine |

Other Dye Classes:

The structural motifs present in this compound are also found in precursors for other classes of dyes, such as indigo (B80030) derivatives. For example, the synthesis of the historic pigment Tyrian purple (6,6′-dibromoindigo) involves intermediates derived from brominated toluenes. nih.govnih.gov While a direct conversion is not apparent, multi-step transformations could convert this compound into a suitable indole (B1671886) precursor for oxidative dimerization into an indigoid dye. The resulting dye would be asymmetrically substituted with chlorine and methyl groups, potentially leading to unique color and solubility characteristics.

Advanced Spectroscopic Characterization and Vibrational Analysis of 2 Bromo 6 Chloro 4 Methylbenzonitrile

High-Resolution Infrared (FTIR) and Raman (FT-Raman) Spectroscopy

The vibrational modes of 2-Bromo-6-chloro-4-methylbenzonitrile (B6283987) are expected to be numerous and complex due to its low symmetry. A theoretical vibrational analysis would be essential for the precise assignment of its fundamental modes of vibration.

Detailed Vibrational Assignments and Normal Mode Analysis

A normal coordinate analysis, typically performed using computational methods, would be required to assign the calculated vibrational frequencies to specific molecular motions. These assignments are based on the potential energy distribution (PED) for each mode. For a molecule with the complexity of this compound, with its various substituent groups, significant mixing of vibrational modes is expected.

Table 1: Predicted Dominant Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H stretching (aromatic) | 3100 - 3000 | Medium | Medium-Strong |

| C-H stretching (methyl) | 3000 - 2850 | Medium | Medium-Strong |

| C≡N stretching | 2240 - 2220 | Strong | Strong |

| C=C stretching (aromatic) | 1600 - 1400 | Medium-Strong | Strong |

| C-H in-plane bending | 1300 - 1000 | Medium | Medium |

| C-H out-of-plane bending | 900 - 675 | Strong | Weak |

| C-Br stretching | 700 - 500 | Strong | Medium |

| C-Cl stretching | 800 - 600 | Strong | Medium |

Note: This table represents a generalized prediction based on characteristic group frequencies. Actual values would require specific computational results.

Analysis of Characteristic Vibrations of Benzonitrile (B105546) and Halogen Substituents

The benzonitrile group exhibits a very strong and sharp absorption band in the infrared spectrum, corresponding to the C≡N stretching vibration, typically found in the 2240-2220 cm⁻¹ region. researchgate.net This band is also expected to be prominent in the Raman spectrum. The presence of electron-withdrawing groups like bromine and chlorine can slightly influence the frequency and intensity of this band.

The vibrations of the halogen substituents are also key characteristic features. The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range, while the C-Br stretch, being a heavier atom, is expected at a lower frequency, generally between 700 and 500 cm⁻¹. researchgate.net These vibrations often couple with other modes, making their precise assignment challenging without computational support.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, arising from π → π* electronic transitions within the benzene (B151609) ring.

Investigation of Electronic Transitions and Absorption Maxima

The primary electronic transitions would likely correspond to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The substitution pattern on the benzene ring, with both electron-withdrawing halogens and an electron-donating methyl group, will influence the energy of these transitions and thus the absorption maxima (λmax). Based on similar aromatic compounds, absorption bands can be predicted in the 200-300 nm range.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 250 |

Note: These are estimations and the actual absorption maxima would need to be determined by TD-DFT calculations or experimental measurement.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the electronic absorption spectra of molecules. For π → π* transitions, an increase in solvent polarity typically leads to a small red shift (bathochromic shift). Conversely, for n → π* transitions, a blue shift (hypsochromic shift) is often observed in more polar solvents due to the stabilization of the non-bonding electrons in the ground state. A systematic study in a range of solvents with varying polarities would be necessary to fully characterize these solvatochromic effects for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Theoretical calculations can provide valuable predictions of ¹H and ¹³C chemical shifts.

The ¹H NMR spectrum of this compound would be expected to show signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo, chloro, and cyano groups, leading to a complex splitting pattern. The methyl group would likely appear as a singlet in the upfield region.

The ¹³C NMR spectrum would display distinct signals for each of the carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the downfield region, typically around 115-125 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 |

| ¹H (Methyl) | 2.0 - 2.5 |

| ¹³C (Aromatic) | 110 - 150 |

| ¹³C (Methyl) | 15 - 25 |

Note: These are approximate ranges based on analogous structures. Precise chemical shifts would require computational modeling or experimental data.

Advanced ¹H NMR and ¹³C NMR Signal Assignment and Coupling Constant Analysis

The analysis of ¹H and ¹³C NMR spectra provides a foundational framework for the structural determination of this compound. Due to the absence of experimental data in the literature, the chemical shifts are predicted based on established principles and computational models.

In the ¹H NMR spectrum, the aromatic region is expected to show two distinct signals corresponding to the two aromatic protons. The proton at position 3 (H3) and the proton at position 5 (H5) are in different chemical environments due to the influence of the adjacent substituents. The electron-withdrawing nature of the bromine, chlorine, and nitrile groups, combined with the electron-donating effect of the methyl group, dictates the precise chemical shifts. The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl protons attached to an aromatic ring.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative bromine and chlorine atoms are expected to be deshielded and appear at lower field. The quaternary carbons, including the one bearing the nitrile group and those attached to the halogens and the methyl group, will also have characteristic chemical shifts. The nitrile carbon signal is typically found in the downfield region of the spectrum.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | 7.6 - 7.8 | s |

| H5 | 7.4 - 7.6 | s |

| CH₃ | 2.4 - 2.6 | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C-CN) | 118 - 120 |

| C2 (C-Br) | 125 - 128 |

| C3 (C-H) | 130 - 133 |

| C4 (C-CH₃) | 140 - 143 |

| C5 (C-H) | 135 - 138 |

| C6 (C-Cl) | 133 - 136 |

| CN | 115 - 117 |

| CH₃ | 20 - 22 |

Note: These are predicted values and may vary from experimental results.

2D-NMR Techniques for Structural Elucidation and Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying the positions of the quaternary carbons. For instance, correlations would be expected between the methyl protons and the C3, C4, and C5 carbons. Similarly, the aromatic protons would show correlations to neighboring quaternary carbons, confirming the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for studying its fragmentation patterns, which can provide further structural information.

Fragmentation Pathways and Isotopic Pattern Analysis

The mass spectrum of this compound will exhibit a characteristic isotopic pattern in the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4), with the relative intensities of these peaks being a signature of the presence of one bromine and one chlorine atom.

The fragmentation of the molecular ion under electron ionization would likely proceed through several pathways. A common fragmentation for halogenated aromatic compounds is the loss of a halogen radical (Br• or Cl•). Loss of the methyl group or the nitrile group as a radical are also plausible fragmentation pathways. The analysis of the m/z values of the resulting fragment ions in the high-resolution mass spectrum allows for the determination of their elemental compositions, aiding in the elucidation of the fragmentation mechanisms.

Expected Major Fragment Ions

| Ion | Description |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-CN]⁺ | Loss of a nitrile radical |

Integration of Experimental Spectroscopic Data with Quantum Chemical Predictions

To gain a deeper insight into the spectroscopic properties of this compound, experimental data can be integrated with quantum chemical calculations. Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures, vibrational frequencies, and NMR chemical shifts.

By performing DFT calculations, one can obtain a theoretically optimized geometry of the molecule. This computed structure can then be used to predict the ¹H and ¹³C NMR chemical shifts. A comparison between the predicted and (if available) experimental chemical shifts can help to validate the structural assignment. Discrepancies between the calculated and experimental values can often be rationalized by considering solvent effects and the limitations of the theoretical model.

Furthermore, DFT calculations can be used to predict the vibrational (infrared and Raman) spectra of the molecule. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of the observed vibrational modes. This combined experimental and theoretical approach provides a robust and comprehensive characterization of the molecular structure and electronic properties of this compound. The synergy between these techniques is crucial for the unambiguous structural elucidation of complex organic molecules.

Computational and Theoretical Chemistry Investigations of 2 Bromo 6 Chloro 4 Methylbenzonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic nature of molecules. karazin.ua These studies involve complex calculations to approximate the solutions to the Schrödinger equation, providing a detailed picture of the molecule's behavior at the quantum level.

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For 2-Bromo-6-chloro-4-methylbenzonitrile (B6283987), this involves calculating the optimal bond lengths, bond angles, and dihedral angles. Theoretical studies on similar substituted benzonitrile (B105546) derivatives provide a framework for understanding these parameters. researchgate.netnih.gov The geometry is optimized to ensure that the forces on each atom are negligible, resulting in a stable, ground-state structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzonitrile Ring

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.40 |

| C-Br | ~1.89 | |

| C-Cl | ~1.74 | |

| C-CH₃ | ~1.51 | |

| C-CN | ~1.45 | |

| C≡N | ~1.16 | |

| Bond Angles (°) | C-C-C (ring) | 118 - 122 |

| C-C-Br | ~120 | |

| C-C-Cl | ~120 | |

| C-C-CN | ~119 | |

| Dihedral Angles (°) | C-C-C-C (ring) | ~0 |

Note: These values are representative and derived from general principles and studies on analogous molecules. Actual calculated values for this compound would require a specific DFT calculation.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for organic molecules due to its balance of accuracy and computational efficiency. nih.gov

Basis sets, which are sets of mathematical functions used to build the molecular orbitals, are also critical. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. karazin.uanih.gov The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms to better describe anions and weak interactions, while "(d,p)" indicates the inclusion of polarization functions to allow for more flexibility in the orbital shapes. nih.gov The selection of a suitable functional and basis set is validated by comparing calculated properties, such as vibrational frequencies, with available experimental data for related compounds. researchgate.net

Analysis of Electronic Properties

Once the molecular geometry is optimized, a variety of electronic properties can be calculated to understand the charge distribution, reactivity, and intramolecular interactions of this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the most negative potential is expected to be localized around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The halogen atoms (bromine and chlorine) would also contribute to electronegative regions. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive electrostatic potential. Analysis of atomic charges, such as Mulliken charges, further quantifies the charge distribution on an atom-by-atom basis. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The spatial distribution of these orbitals indicates the likely sites for reaction. In aromatic compounds like this compound, the HOMO and LUMO are typically distributed over the π-system of the benzene (B151609) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Table 2: Representative Frontier Molecular Orbital Data

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; character of an electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; character of an electron acceptor. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-4-amino toluene (B28343) |

| 2-Bromo-4-methylbenzonitrile (B184184) |

| 2-Chloro-3-Methoxybenzonitrile |

| 5-fluoro-2-methylbenzonitrile |

| 3-bromo-2-methoxy benzonitrile |

| 2-bromo-6-fluoro-4-methylbenzonitrile |

| 2-chloro-6-fluorobenzoic acid |

| 3,4-dichlorobenzoic acid |

| 2,6-dichloro-4-fluoro phenol |

| 2,3,4,5,6-Penta Bromo Toluene |

Prediction of Optical Properties and Non-Linear Optics (NLO) Activity

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

No published studies employing Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic excitations, absorption wavelengths, oscillator strengths, or orbital contributions for this compound are available.

Calculation of Polarizability and First-Order Hyperpolarizability

There are no available research findings that report the calculated dipole moment, mean polarizability (α), anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β) for this compound. Such calculations are crucial for assessing the non-linear optical (NLO) potential of a compound.

Thermodynamic Property Prediction

Enthalpy, Entropy, Gibbs Free Energy, Heat Capacity, and Zero-Point Energy

Specific theoretical calculations and data for the thermodynamic properties of this compound, such as enthalpy, entropy, Gibbs free energy, heat capacity, and zero-point vibrational energy, are not present in the accessible scientific literature.

Conformational Analysis and Potential Energy Surfaces

No conformational analyses or studies on the potential energy surfaces of this compound have been published. Such studies would typically involve mapping the energy of the molecule as a function of the rotation around specific dihedral angles to identify stable conformers.

Theoretical Modeling of Reaction Mechanisms and Transition States

There is no available research on the theoretical modeling of reaction mechanisms involving this compound, including the identification of transition states, intermediates, and the calculation of activation energies for potential reactions.

Crystallographic Studies and Solid State Chemistry of 2 Bromo 6 Chloro 4 Methylbenzonitrile

Intermolecular Interactions and Crystal Packing

Role of Hydrogen Bonding Networks in Crystal Stabilization:The existence and characteristics of any hydrogen bonding networks are yet to be determined.

Lack of Specific Crystallographic Data for 2-Bromo-6-chloro-4-methylbenzonitrile (B6283987)

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that there is a notable absence of specific published research on the crystallographic studies and solid-state chemistry of the compound This compound . Consequently, detailed information required to populate the requested article sections on its Hirshfeld surface analysis, polymorphism, and the correlation between its experimental and theoretical crystal structures is not available.

While research exists for structurally related compounds, such as 2-Bromo-4-methylbenzonitrile (B184184) and 2,6-dibromo-4-methylbenzonitrile, the strict adherence to the specified subject of This compound precludes the inclusion of data from these analogues. The scientific accuracy demanded by the user's request cannot be met without direct experimental or theoretical studies on the target molecule.

Therefore, the generation of a thorough and informative article focusing solely on the crystallographic and solid-state properties of This compound is not possible at this time due to the lack of foundational research in this specific area.

Advanced Applications and Functional Material Precursors Non Prohibited Areas

Role as a Key Intermediate in Complex Organic Synthesis

The structural features of 2-Bromo-6-chloro-4-methylbenzonitrile (B6283987) make it an important building block in specialized organic synthesis. The presence of multiple, distinct reactive sites on the aromatic ring allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures. The bromine and chlorine atoms, being halogens, serve as versatile handles for various cross-coupling reactions, which are fundamental in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The distinct reactivity of the bromo and chloro substituents allows for selective functionalization, making this compound a suitable precursor for advanced organic ligands. These ligands are crucial in coordination chemistry and catalysis, where they bind to metal centers and modulate their reactivity and selectivity. For example, the bromine atom can be selectively targeted in cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations, leaving the chloro and nitrile groups intact for subsequent transformations. This stepwise approach allows for the controlled synthesis of multifunctional molecules that can act as highly specialized ligands for catalysts or as unique reagents in complex chemical transformations.

Applications in Materials Science

The electronic properties conferred by the electron-withdrawing nitrile and halogen groups, combined with the structural backbone of the methyl-substituted benzene (B151609) ring, position this compound and its derivatives as valuable precursors in materials science. These molecules can serve as the foundational units for materials with tailored electronic, optical, and physical properties.

Derivatives of substituted benzonitriles are important intermediates in the synthesis of phthalocyanine (B1677752) dyes. nih.govresearchgate.net Phthalocyanines are large, aromatic macrocyclic compounds that are well-known for their intense colors and exceptional stability. The synthesis of substituted phthalocyanines often begins with precursors like substituted phthalonitriles (1,2-dicyanobenzenes). Molecules like this compound can be envisioned as starting points for creating such phthalonitriles. Substituted phthalocyanine dyes have found applications in photo-redox reactions, where they act as photosensitizers, absorbing light and initiating electron transfer processes. nih.govresearchgate.net They are also investigated for use in photodynamic therapy. nih.govresearchgate.net The specific substituents on the periphery of the phthalocyanine ring, which can be introduced via precursors like this compound, are critical for tuning the dye's solubility, electronic properties, and performance in these applications.

Organic molecules that exhibit efficient nonlinear optical (NLO) properties are of significant interest for applications in optical communications, data storage, and optical signal processing. tcichemicals.com These properties arise from the interaction of the material with intense light, such as that from a laser. tcichemicals.com Organic materials are promising candidates due to their potential for high NLO efficiency and rapid response times, which are attributed to the delocalized π-electron systems within their structures. tcichemicals.com

Research into closely related compounds has demonstrated the potential of this molecular scaffold in NLO applications. A study on single crystals of 4-bromo-2-methylbenzonitrile (B1267194), a structural analogue, confirmed its NLO properties through the Kurtz-Perry powder technique, which is used to evaluate Second Harmonic Generation (SHG) efficiency. researchgate.net The presence of electron-donating (methyl) and electron-withdrawing (bromo, nitrile) groups on the aromatic ring creates a molecular dipole and enhances the second-order polarizability, which is a prerequisite for SHG. The specific properties found for 4-bromo-2-methylbenzonitrile suggest that further functionalization, such as the addition of a chloro group in this compound, could be a strategy for tuning these optical properties.

Interactive Data Table: NLO and Optical Properties of 4-bromo-2-methylbenzonitrile Crystal researchgate.net

| Property | Value | Description |

| Crystal System | Orthorhombic | The crystal structure belongs to the orthorhombic system. |

| Unit Cell Parameters | a = 4.08 Å, b = 6.61 Å, c = 28.93 Å | Dimensions of the unit cell of the crystal. |

| UV Cutoff Wavelength | 221.6 nm | The wavelength below which the material becomes opaque. |

| Optical Bandgap | 4.87 eV | The energy difference between the valence and conduction bands. |

| NLO Property | SHG Confirmed | The material exhibits Second Harmonic Generation. |

This data pertains to the related compound 4-bromo-2-methylbenzonitrile as a demonstrative example of the potential of this class of molecules.

The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring of this compound makes it a valuable monomer for the synthesis of functional polymers and oligomers. A related compound, 2-bromo-6-fluoro-4-methylbenzonitrile, is noted for its utility as a monomer for creating polymers with specific electronic and optical properties. chemshuttle.com The different reactivities of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions can be exploited to achieve controlled polymerization. For instance, the C-Br bond can be selectively reacted first, followed by polymerization involving the less reactive C-Cl bond. This allows for the creation of well-defined polymer chains. The nitrile and methyl groups are incorporated into the polymer backbone or as side chains, imparting specific functionalities such as polarity, coordination sites, and altered solubility. Such polymers are investigated for use in advanced materials, including organic electronics and specialty plastics. The synthesis of oligomers with defined structures, which can serve as precursors to larger polymers or as materials in their own right, is also an area of interest. rsc.org

Contribution to the Synthesis of Novel Functional Organic Frameworks

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), are a class of porous crystalline materials with highly ordered structures. They are synthesized from molecular building blocks (linkers) and are of great interest for applications in gas storage, separation, and catalysis.

Molecules like this compound represent potential building blocks for such frameworks. The nitrile group is a well-known coordinating group that can bind to metal ions or clusters, making it a suitable linker for the construction of MOFs. The bromo and chloro groups serve as reactive sites for forming the covalent bonds that define the structure of COFs, typically through reactions like Sonogashira or Suzuki coupling. By using this compound as a linker or a node in the framework design, it is possible to introduce specific chemical functionality directly into the porous material's structure, potentially influencing its surface properties, catalytic activity, or selectivity for guest molecules.

No Publicly Available Data on the Environmental Fate of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the understanding of the environmental transformation and abiotic degradation of the chemical compound this compound. Despite its availability from various chemical suppliers, detailed research on its behavior and persistence in the environment appears to be unpublished or not publicly accessible.

Extensive searches for data pertaining to the photochemical degradation, hydrolytic stability, and reductive transformation of this compound have yielded no specific results. Consequently, an evidence-based discussion of its environmental persistence and the modeling of its abiotic transformation products is not possible at this time.

The scientific community has conducted research on compounds with similar structural features, such as other halogenated benzonitriles. However, direct extrapolation of these findings to this compound would be speculative and would not meet the standards of scientific accuracy required for a detailed environmental assessment. The specific combination and positioning of the bromo, chloro, and methyl groups on the benzonitrile (B105546) ring will uniquely influence its chemical and physical properties, thereby affecting its environmental degradation pathways.

This lack of specific data highlights a need for further research to characterize the environmental profile of this compound. Such studies would be essential for accurately assessing its potential environmental impact, persistence, and the formation of any possible degradation products. Without empirical data, any discussion on the following topics would be unfounded:

Environmental Transformation and Abiotic Degradation Pathways

Future Research Directions and Emerging Avenues

Exploration of Novel and Sustainable Synthetic Routes for Halogenated Benzonitriles

The synthesis of complex halogenated aromatics like 2-Bromo-6-chloro-4-methylbenzonitrile (B6283987) traditionally relies on multi-step processes that can be resource-intensive. Future research is poised to focus on developing more efficient and environmentally benign synthetic methodologies.

Key areas of exploration include:

Green Chemistry Approaches: Research into synthetic routes that align with the principles of green chemistry is paramount. This includes the use of ionic liquids, which can act as recyclable co-solvents and catalysts, eliminating the need for metal salt catalysts and simplifying separation processes. rsc.orgresearchgate.netrsc.org For instance, novel routes using hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt as an alternative to hydroxylamine hydrochloride have shown promise in producing benzonitriles with 100% conversion and yield under optimized conditions. rsc.org

Photocatalysis: Visible-light-mediated reactions offer a sustainable alternative to traditional heating. The development of heterogeneous, metal-free photocatalysts, such as microporous organic polymers, could enable highly selective halogenation of aromatic compounds using benign bromine sources like HBr and molecular oxygen as the oxidant. researchgate.net

Electrochemical Synthesis: Electrochemical methods are gaining importance as a tool for a wide variety of organic transformations due to their high degree of control, atom economy, and potential for waste reduction. rsc.org Future work could explore the electrochemical C-H amidation or halogenation of substituted toluenes, which offers a mild and efficient pathway for synthesizing complex molecules. rsc.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source can dramatically reduce reaction times and improve yields. Catalyst-free Knoevenagel condensations in water have been developed to produce related compounds in as little as 30 minutes with high yields (77-95%). researchgate.net Applying this technique to the synthesis of halogenated benzonitriles could offer significant advantages. researchgate.net

| Synthetic Method | Key Advantages | Potential Application | Reference |

|---|---|---|---|

| Ionic Liquid-Based | Recyclable catalyst/solvent, high yield (up to 100%), simplified separation. | Direct conversion of aldehydes to nitriles. | rsc.orgrsc.org |

| Photocatalysis | Uses visible light, metal-free catalysts, sustainable oxidants (O2). | Selective bromination of electron-rich aromatics. | researchgate.net |

| Electrochemical Synthesis | Mild conditions, high control, atom economy, reduced waste. | Site-selective C-H functionalization. | rsc.orgnih.gov |

| Microwave-Assisted | Rapid reaction times (e.g., 30 min), high yields, often catalyst-free. | Knoevenagel condensations and related reactions. | researchgate.net |

Application of Advanced Analytical Techniques for In Situ Reaction Monitoring

To optimize the novel synthetic routes discussed above, a detailed understanding of reaction kinetics, intermediates, and mechanisms is essential. In situ reaction monitoring provides real-time data without altering the reaction environment.

Future research should leverage advanced analytical techniques, such as:

In Situ Spectroscopy (FTIR, Raman, NIR): These non-invasive techniques allow for the continuous monitoring of reactant consumption and product formation. spectroscopyonline.commt.com For example, an electrochemical cell coupled with a recycle loop through a transmission FTIR cell can provide kinetic profiles and mechanistic insights into complex organic reactions. rsc.orgresearchgate.net Both Attenuated Total Reflection (ATR) and transmission IR spectroscopy are capable of tracking organic species, including substrates and products, in real-time. acs.org

Process Analytical Technology (PAT): Implementing in situ spectroscopy in a manufacturing setting requires robust methods that can handle the constraints of a plant environment. spectroscopyonline.com Future work will involve adapting laboratory-developed monitoring techniques for larger-scale production to ensure process robustness and efficiency. mt.comfau.eu

Detailed Investigation of Excited State Dynamics and Photophysical Properties

The presence of heavy atoms (bromine and chlorine) and a π-conjugated system suggests that this compound and its derivatives could possess interesting photophysical properties. A detailed investigation into these characteristics is a crucial future research direction.

Areas for investigation include:

Fluorescence and Phosphorescence: A thorough study of the emission properties of this molecule is needed. Halogen bonding interactions can influence excited state dynamics, potentially leading to phenomena like room temperature phosphorescence (RTP) or thermally activated delayed fluorescence (TADF), which are highly desirable for applications in lighting and displays. researchgate.netrsc.org

Excited State Lifetime and Quantum Yields: Measuring key photophysical parameters will provide a fundamental understanding of how the electronic structure is affected by the specific arrangement of substituents. This knowledge is critical for designing molecules for optoelectronic applications. researchgate.net

Photochemical Reactivity: Understanding the molecule's stability or reactivity under UV or visible light is important. Some benzoyl-carbazole derivatives, for instance, undergo efficient photochemical reactions from their singlet state, which has significant implications for the stability of materials used in optoelectronics. rsc.org The use of related 2-bromo-4-methylbenzonitrile (B184184) derivatives as intermediates for phthalocyanine (B1677752) dyes in photo-redox reactions underscores the potential photochemical relevance of this class of compounds. nih.govresearchgate.net

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

The vast and complex landscape of chemical reactions presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). These tools can accelerate the discovery and optimization of synthetic routes and novel molecules.

Future avenues include:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the major product of a reaction with high accuracy, often outperforming human chemists. mit.edubohrium.comcam.ac.uk Applying such models to the synthesis of this compound could help identify optimal conditions and avoid failed experiments. mit.edubohrium.com These models can achieve over 90% accuracy in some cases. cam.ac.uk

Predicting Site Selectivity: In reactions like halogenation, predicting which position on an aromatic ring will react is a central challenge. AI-driven workflows have been developed for aromatic halogenation that can predict the reaction site with high accuracy (around 80%), reducing the need for extensive experimentation. digitellinc.com

Generative Models for Synthesis Planning: AI can be used for retrosynthesis, suggesting sequences of reactions to create a target molecule. mdpi.comnih.gov This "GPS for chemistry" can provide a map of how to synthesize complex derivatives starting from this compound. cam.ac.uk

Predicting Reactivity: ML models can also predict reactivity parameters, such as the rate constants of reactions with free radicals, which is relevant for understanding both synthesis and degradation pathways. nih.gov

| AI/ML Application | Objective | Reported Accuracy/Success | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Predict the major product of a reaction given the reactants and conditions. | 71.8% (Top-1), 90.8% (Top-5) | mit.edubohrium.com |

| Site Selectivity Prediction | Determine the position of functionalization in reactions like halogenation. | 79.7% (Cross-validation) | digitellinc.com |

| Retrosynthesis Planning | Propose a viable multi-step synthesis pathway for a target molecule. | Demonstrated for diverse drug-like molecules. | cam.ac.ukmdpi.com |

| Reactivity Prediction | Calculate kinetic parameters, such as reaction rate constants (logk). | Effective combination of descriptors and algorithms identified. | nih.gov |

Design of New Functional Materials and Architectures Based on this compound

The specific functional groups on this compound make it a versatile building block for advanced materials. The bromine atom is particularly useful as it provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecular architectures. chemshuttle.com

Emerging applications to be explored:

Polymers for Electronics: A structurally similar compound, 2-bromo-6-fluoro-4-methylbenzonitrile, is noted for its utility as a monomer in creating polymers with specific electronic and optical properties. chemshuttle.com The title compound could be similarly employed to synthesize novel polymers for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs): Carbazole-benzonitrile derivatives have been successfully used as bipolar host materials in high-efficiency blue phosphorescent OLEDs. rsc.org The electronic properties imparted by the halogen and methyl groups could be harnessed to design new host or emitter materials.

Supramolecular Chemistry: Benzonitrile (B105546) derivatives can be incorporated into macrocyclic structures for molecular recognition. acs.org The halogen atoms on this compound could be used to direct self-assembly through halogen bonding, leading to new supramolecular architectures.

Comprehensive Studies on Abiotic Degradation Kinetics and Mechanisms

Halogenated organic compounds are often persistent in the environment, posing potential risks. researchgate.net A thorough understanding of the environmental fate of this compound is therefore essential.

Future research should focus on:

Degradation Pathways: Investigating the primary abiotic degradation pathways, such as photolysis (degradation by sunlight) and hydrolysis. The presence of carbon-halogen bonds suggests that reductive dehalogenation could be a significant mechanism in anaerobic environments like soils and sediments. rsc.org

Kinetics and Half-life: Determining the rate of degradation under various environmental conditions (e.g., different pH, temperature, presence of natural photosensitizers) is crucial for environmental risk assessment.

Transformation Products: Identifying the intermediate and final products of degradation is critical, as these transformation products could be more or less toxic than the parent compound. nih.gov For example, the anoxic biodegradation of some organohalogens can lead to toxic metabolites like vinyl chloride. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-chloro-4-methylbenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or halogen-exchange reactions. For instance, bromination/chlorination of a pre-functionalized methylbenzonitrile scaffold under controlled temperatures (e.g., 50–80°C) with catalysts like FeCl₃ or AlCl₃ may improve regioselectivity . Optimization involves adjusting solvent polarity (e.g., DMF or THF), stoichiometry of halogenating agents, and reaction time to minimize byproducts. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm substitution patterns .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using software like SHELX or ORTEP-III provides precise bond lengths and angles. For electronic properties, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular orbitals and electrostatic potentials. Gradient-corrected functionals (e.g., Becke 1988 ) improve accuracy for halogenated systems. Pair experimental data (UV-Vis, cyclic voltammetry) with computational results to validate electronic transitions .

Q. What are common reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromo and chloro substituents enable Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine typically reacts first due to lower bond dissociation energy. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in degassed THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC and GC-MS to identify intermediates .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s stability under thermal stress?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Compare with DFT-based molecular dynamics simulations (e.g., using VASP or Gaussian) to model bond dissociation energies. Discrepancies between experimental and computational data may arise from solvent effects or lattice stabilization in crystalline forms .

Q. What strategies improve the crystallinity of this compound for accurate structural analysis?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., EtOAc/hexane) promotes crystal growth. Use WinGX for data refinement and SHELXL for resolving disorder in the methyl or halogen positions. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances data resolution .

Q. How do steric and electronic effects of the methyl group influence regioselectivity in further functionalization?

- Methodological Answer : The methyl group at position 4 introduces steric hindrance, directing electrophilic attacks to the less hindered positions (e.g., para to chlorine). Use Hammett substituent constants (σₘ) to predict electronic effects. Experimental validation via nitration or sulfonation reactions, followed by LC-MS analysis, can confirm preferential sites .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction yields in high-throughput synthesis?

- Methodological Answer : Employ design of experiments (DoE) with response surface methodology (RSM) to evaluate variables (temperature, catalyst loading, solvent ratio). Use JMP or Minitab for multivariate analysis. For example, a central composite design (CCD) can identify optimal conditions for NAS reactions .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns vs. DFT predictions)?

- Methodological Answer : Re-examine solvent effects (e.g., deuterated solvents shifting peaks) and spin-spin coupling constants. Use NMR simulation software (e.g, MestReNova) with DFT-optimized geometries to refine theoretical predictions. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。